4-Amino-2-chloro-3-nitropyridine
Overview
Description
4-Amino-2-chloro-3-nitropyridine is a chemical compound with the molecular formula C5H4ClN3O2 . It is used as an intermediate or raw material in organic synthesis and the pharmaceutical industry . This chemical can act as the intermediate in the synthesis of 5-amino-azaoxindole derivatives . It may also be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .
Synthesis Analysis
The synthesis of 4-Amino-2-chloro-3-nitropyridine involves several steps. One method involves the nitration of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . Another method involves the use of phosphorus pentachloride to form 2-chloro-4-nitropyridine-N-oxide, which is then reduced to give 4-Amino-2-chloropyridine .Molecular Structure Analysis
The molecular structure of 4-Amino-2-chloro-3-nitropyridine is characterized by a pyridine ring substituted with an amino group at the 4-position, a chloro group at the 2-position, and a nitro group at the 3-position .Chemical Reactions Analysis
4-Amino-2-chloro-3-nitropyridine can participate in various chemical reactions. For instance, it can act as an intermediate in the synthesis of 5-amino-azaoxindole derivatives . It can also be involved in the preparation of pharmaceutically active compounds for the treatment of proliferative disorders .Physical And Chemical Properties Analysis
4-Amino-2-chloro-3-nitropyridine is a solid compound with a melting point of 174-176°C and a predicted boiling point of 329.0±37.0 °C . It has a predicted density of 1.596±0.06 g/cm3 . It is soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol .Scientific Research Applications
Nonlinear Optical (NLO) Applications
This compound is also involved in the creation of novel organic single crystals for NLO and optical limiting applications. The crystals synthesized from this compound exhibit excellent optical transmittance and thermal stability, making them suitable for high-power laser applications .
Pharmaceutical Intermediates
In pharmaceutical research, 4-Amino-2-chloro-3-nitropyridine acts as an intermediate in the preparation of compounds used in the treatment of proliferative disorders. It is implicated in the synthesis of pharmaceutically active compounds that modulate aurora kinase and/or FLT3 activity .
Synthesis of CNS Active Compounds
The chemical serves as an intermediate in the fabrication of central nervous system (CNS) active compounds. These compounds are crucial for developing treatments targeting the CNS .
Organic Synthesis
As an important raw material and intermediate, 4-Amino-2-chloro-3-nitropyridine is widely used in organic synthesis. Its role in constructing complex organic molecules is vital for advancing synthetic chemistry .
Agrochemicals and Dyestuffs
Lastly, this compound finds applications in the synthesis of agrochemicals and dyestuffs. Its versatility in chemical reactions makes it a valuable component in developing various agricultural products and colorants .
Safety and Hazards
Future Directions
The future directions of 4-Amino-2-chloro-3-nitropyridine research could involve its use in the synthesis of new pharmaceutical compounds. For instance, it could be used in the development of new treatments for proliferative disorders and other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated . Additionally, new methods for its synthesis could be explored to improve efficiency and yield .
Mechanism of Action
Target of Action
4-Amino-2-chloro-3-nitropyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .
Mode of Action
The compound acts as an intermediate in the synthesis of various derivatives. For instance, it can act as the intermediate in the synthesis of 5-amino-azaoxindole derivatives . It has also been demonstrated to function as the intermediate in the synthesis of 1-deaza-6-methylthiopurine ribonucleoside, which is proved to exhibit cytotoxicity .
Biochemical Pathways
The biochemical pathways affected by 4-Amino-2-chloro-3-nitropyridine are largely dependent on the final products synthesized using it as an intermediate. For example, in the synthesis of 5-amino-azaoxindole derivatives, it may affect the pathways related to the biological activities of these derivatives .
Pharmacokinetics
The pharmacokinetics of 4-Amino-2-chloro-3-nitropyridine would depend on the specific derivative being synthesized. It is soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 4-Amino-2-chloro-3-nitropyridine’s action are largely dependent on the final products synthesized using it as an intermediate. For instance, it has been demonstrated to function as the intermediate in the synthesis of 1-deaza-6-methylthiopurine ribonucleoside, which exhibits cytotoxicity .
properties
IUPAC Name |
2-chloro-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQAWJXOYURKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450015 | |
Record name | 4-Amino-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-3-nitropyridine | |
CAS RN |
2789-25-5 | |
Record name | 4-Amino-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-nitropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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